molecular formula C26H23N3O7S B2629869 ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate CAS No. 909008-43-1

ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate

Cat. No.: B2629869
CAS No.: 909008-43-1
M. Wt: 521.54
InChI Key: ULOLGBZDOHNAAX-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-carboxylate core substituted at the 2-position with a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole moiety. Key structural attributes include:

  • Thiophene backbone: Functionalized with 4,5-dimethyl groups and an ethyl ester at position 2.
  • Pyrrolo-oxazole ring: Contains a 3-nitrophenyl group at position 3, a phenyl group at position 2, and 4,6-dioxo groups.
  • Electronic effects: The electron-withdrawing nitro group (3-nitrophenyl) and ester moiety may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7S/c1-4-35-26(32)19-14(2)15(3)37-25(19)27-23(30)20-21(16-9-8-12-18(13-16)29(33)34)28(36-22(20)24(27)31)17-10-6-5-7-11-17/h5-13,20-22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOLGBZDOHNAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted thiophenes, nitrobenzene derivatives, and various reagents to introduce the oxo and carboxylate functionalities. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the thiophene ring could produce sulfoxides or sulfones.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxo and carboxylate groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous heterocyclic systems from the evidence, focusing on structural motifs, substituents, and physical properties:

Compound Core Structure Key Substituents Melting Point (°C) Synthetic Method Reference
Ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate Thiophene-pyrrolo-oxazole 3-Nitrophenyl, phenyl, 4,6-dioxo, 4,5-dimethyl Not reported Likely involves cyclocondensation of amino precursors with orthoesters or anhydrides
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile [15a] Pyrazole 4-Fluorophenyl, 4-nitrophenyl, ethoxymethyleneamino 194–196 Reflux with triethyl orthoformate and acetic anhydride
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate [1l] Imidazo-pyridine 4-Nitrophenyl, phenethyl, cyano, dicarboxylate 243–245 One-pot two-step reaction with benzhydrazide
Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate Thiophene Naphthalen-2-ylsulfonylacetyl, 4,5-dimethyl Not reported Sulfonylation of amino-thiophene precursors

Key Observations:

Heterocyclic Diversity :

  • The target compound’s pyrrolo-oxazole-thiophene hybrid is distinct from pyrazole (e.g., 15a) or imidazo-pyridine (e.g., 1l) cores. Pyrrolo-oxazole systems are less common in the evidence, suggesting unique stereoelectronic properties .
  • Thiophene derivatives with sulfonyl or ester groups (e.g., compounds in ) share the carboxylate backbone but lack the fused pyrrolo-oxazole ring.

Substituent Effects: The 3-nitrophenyl group in the target compound contrasts with the 4-nitrophenyl substituents in pyrazole derivatives (e.g., 15a, 16a). The meta-nitro configuration may alter solubility and π-π stacking compared to para-substituted analogs .

Synthetic Challenges :

  • Multi-step synthesis is implied for the target compound, similar to the preparation of 16a (pyrazolo-triazolo-pyrimidine), which requires 12-hour reflux with benzhydrazide .
  • Crystallization solvents (e.g., THF, DMSO) used for analogs suggest polar aprotic solvents may be suitable for purifying the target compound .

Physicochemical Properties :

  • Melting points for nitrophenyl-containing heterocycles range widely (194–340°C), depending on ring rigidity and substituent bulk. The target compound’s melting point is likely >200°C, inferred from similar fused-ring systems .

Research Implications and Gaps

  • Structural Analysis : Tools like SHELXL (used in ) could resolve the target compound’s conformation, particularly the puckering of the hexahydro-pyrrolo-oxazole ring, which is critical for understanding its reactivity .
  • Synthetic Optimization : The use of boron trifluoride diethyl etherate (as in ) could be explored to enhance esterification or cyclization steps in the target’s synthesis.

Biological Activity

Ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate (referred to as Compound 4593-5232) is a complex organic compound with potential biological activity. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, thiazole-bearing molecules have shown promising results against various cancer cell lines. The presence of specific substitutions on the phenyl rings has been correlated with enhanced cytotoxicity. In particular:

  • IC50 Values: Compounds with dimethyl substitutions in the phenyl ring have demonstrated IC50 values in the low micromolar range against cancer cell lines such as Jurkat and A-431 .

The mechanism by which Compound 4593-5232 exerts its biological effects may involve:

  • Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis: There is evidence suggesting that the compound may induce apoptosis through mitochondrial pathways.
  • Targeting Specific Proteins: Molecular dynamics simulations have indicated interactions with proteins involved in apoptosis regulation, such as Bcl-2 .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
Antitumor ActivityJurkat1.61 ± 1.92Cell cycle inhibition
Antitumor ActivityA-4311.98 ± 1.22Induction of apoptosis
CytotoxicityHT29<10Protein interaction (Bcl-2)

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of various derivatives similar to Compound 4593-5232 on colorectal cancer cell lines (HT29). The results demonstrated that modifications in the thiophene and pyrrole rings significantly enhanced cytotoxicity compared to standard drugs like doxorubicin.

Case Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations were performed to understand the binding interactions of Compound 4593-5232 with target proteins involved in apoptosis. The results indicated that the compound forms stable complexes through hydrophobic interactions and hydrogen bonding, suggesting a mechanism for its antitumor activity.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example:

  • Biginelli-like reactions can assemble the pyrrolo-oxazolone core via one-pot multicomponent reactions using aldehydes, thioureas, and β-keto esters .
  • Cyclization steps under acidic or basic conditions may form the hexahydro-pyrrolooxazole ring system, as seen in analogous heterocyclic syntheses .
  • Nitro-group introduction via electrophilic aromatic substitution or nitration of precursor aryl groups .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters and oxazolones) .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry and molecular packing .

Q. What purification strategies are effective for isolating this compound?

  • Column chromatography with gradient elution (e.g., silica gel, ethyl acetate/hexane mixtures) to separate polar byproducts .
  • Recrystallization using solvents like ethanol or acetonitrile to improve purity .
  • HPLC for isolating enantiomers if chirality is present .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance understanding of this compound’s electronic properties?

  • Geometry optimization using B3LYP/6-31G(d) basis sets to predict bond lengths, angles, and reactive sites .
  • Frontier molecular orbital (FMO) analysis to identify electrophilic/nucleophilic regions and predict reactivity .
  • Non-covalent interaction (NCI) studies to analyze crystal packing forces, aiding in polymorph design .

Q. How should researchers address contradictory spectral data during characterization?

  • Cross-validation : Combine NMR, IR, and X-ray data to resolve discrepancies (e.g., distinguishing keto-enol tautomers) .
  • Dynamic NMR experiments to detect conformational flexibility or slow-exchange processes .
  • Theoretical simulations : Compare experimental IR/NMR with DFT-calculated spectra to confirm assignments .

Q. What experimental design principles optimize reaction yields for this compound?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • In situ monitoring (e.g., FTIR, Raman) to track intermediate formation and adjust reaction dynamics .
  • Machine learning integration : Train models on historical synthesis data to predict high-yield conditions .

Q. How does X-ray crystallography resolve structural ambiguities in complex heterocycles?

  • Disorder modeling : Address positional or rotational disorder in the crystal lattice using refinement software (e.g., SHELXL) .
  • Hydrogen bonding analysis : Identify stabilizing interactions (e.g., C=O⋯H-N) that influence molecular conformation .
  • Comparative studies : Overlay experimental and DFT-optimized structures to validate computational models .

Methodological Challenges

Q. What strategies mitigate side reactions during nitro-group functionalization?

  • Protecting groups : Temporarily block reactive sites (e.g., esters, amines) before nitration .
  • Low-temperature nitration to reduce over-nitration or oxidation byproducts .
  • Post-reaction quenching with reducing agents (e.g., Na₂S₂O₃) to eliminate residual nitric acid .

Q. How can researchers validate the stereochemical outcome of cyclization steps?

  • Chiral HPLC or circular dichroism (CD) to confirm enantiopurity .
  • NOESY NMR to detect spatial proximity of protons in rigid cyclic structures .
  • Crystallographic data to assign absolute configuration .

Theoretical and Computational Integration

Q. How do conceptual frameworks guide the design of derivatives with enhanced bioactivity?

  • Structure-activity relationship (SAR) models : Correlate substituent effects (e.g., nitro-group position) with biological activity .
  • Docking studies : Simulate interactions with target proteins (e.g., enzymes) to prioritize synthetic targets .
  • Retrosynthetic analysis : Apply Corey’s principles to plan feasible synthetic routes .

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